molecular formula C19H42N2O B13731045 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 42443-72-1

N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine

Cat. No.: B13731045
CAS No.: 42443-72-1
M. Wt: 314.5 g/mol
InChI Key: YZGGABQGIYPLRM-UHFFFAOYSA-N
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Description

N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine (CAS: 42443-72-1) is a diamine derivative characterized by a branched isotridecyloxy (C₁₃H₂₇O) group attached to a propane-1,3-diamine backbone. Its structure consists of two primary amine groups separated by a three-carbon chain, with one amine substituted by a 3-(isotridecyloxy)propyl moiety.

Properties

CAS No.

42443-72-1

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3

InChI Key

YZGGABQGIYPLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOCCCNCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Formation of the isotridecyloxypropyl intermediate, often by etherification of a suitable alcohol or alkyl halide precursor with isotridecyl alcohol or an equivalent branched alkyl source.
  • Step 2: Introduction of the propane-1,3-diamine moiety via nucleophilic substitution or reductive amination techniques to attach the diamine group to the propyl chain bearing the isotridecyloxy substituent.

Detailed Preparation Routes

While direct literature on this exact compound's preparation is limited, analogous compounds such as N-[3-(Isodecyloxy)propyl]propane-1,3-diamine provide insight into practical synthetic routes:

  • Route A: Nucleophilic Substitution Approach

    • Preparation of 3-(Isotridecyloxy)propyl halide:
      • React isotridecyl alcohol with 3-chloropropanol or 3-bromopropanol under conditions promoting ether formation (e.g., acid catalysis or Williamson ether synthesis).
    • Substitution with Propane-1,3-diamine:
      • React the halide intermediate with excess propane-1,3-diamine under reflux in an inert solvent (e.g., ethanol or DMF), allowing nucleophilic substitution to yield the target diamine derivative.
    • Purification:
      • Purify the product by distillation or chromatography to remove unreacted amines and side products.
  • Route B: Reductive Amination Approach

Industrial Considerations and Optimization

  • Catalysts and Conditions:
    Mild acidic or basic catalysts can facilitate etherification and substitution steps. Reaction temperatures are generally maintained between 60–100°C to optimize yield while minimizing side reactions.
  • Solvent Choice:
    Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) improve nucleophilicity and reaction rates in substitution steps.
  • Yield and Purity:
    Typical yields range from 70% to 90% depending on reaction conditions and purification efficiency. Side reactions such as polymerization or over-alkylation are minimized by controlled stoichiometry and reaction times.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Nucleophilic Substitution Etherification + amine substitution Straightforward, scalable Requires halide intermediates 75–85
Reductive Amination Aldehyde formation + amine reduction High selectivity, mild conditions Additional oxidation step needed 70–80

Related Synthetic Insights from Analogous Compounds

  • A patent describing preparation of N,N-diisopropyl-1,3-propanediamine via nucleophilic addition of diisopropylamine to acrylonitrile followed by sodium borohydride reduction offers a conceptual parallel, highlighting the importance of mild conditions and catalyst presence to avoid polymerization and improve yield.
  • This method emphasizes the use of trace water as a catalyst to suppress acrylonitrile polymerization, suggesting that careful control of reaction environment is critical for amine-containing compounds synthesis.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Weight 314.5 g/mol Calculated from molecular formula
Boiling Point Approx. 252–302°C at 102.4 kPa (for isodecyloxy analog) Indicative for isotridecyloxy derivative
Density ~0.88 g/cm³ at 20°C Similar to related alkoxy diamines
Vapor Pressure ~0.019 Pa at 20°C Low volatility, suitable for handling
LogP (Partition Coefficient) ~2.7 at pH 7.9–8.3 Reflects moderate hydrophobicity
Surface Tension 26–26.2 mN/m at 1 g/L, 20°C Relevant for formulation considerations
pKa 8.5–10.19 at 25°C Ionization state affects reactivity

Summary and Recommendations

  • The preparation of this compound involves ether formation followed by amine substitution or reductive amination.
  • Mild reaction conditions, appropriate catalysts, and solvent choices are critical to achieving high yields and purity.
  • Analogous synthetic routes and industrial patents provide valuable frameworks for optimizing synthesis.
  • Physical property data support the selection of reaction parameters and purification methods.

Chemical Reactions Analysis

Types of Reactions: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include oxides, reduced amine derivatives, and substituted diamine compounds .

Scientific Research Applications

Surfactant Applications

N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is utilized as a surfactant in various formulations due to its amphiphilic properties. These properties allow it to reduce surface tension and stabilize emulsions.

Case Study: Agricultural Formulations

In agricultural chemistry, this compound has been incorporated into pesticide formulations to enhance the efficacy of active ingredients. For instance, it has been shown to improve the dispersion and stability of glyphosate in liquid formulations, leading to better absorption by plants and reduced runoff into the environment .

Application Function Impact
Pesticide FormulationsSurfactant for glyphosateImproved absorption
Industrial CleaningEmulsifier for oilsEnhanced cleaning efficiency

Pharmaceutical Applications

The compound is also explored for its potential in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research indicates that this compound can be used to create liposomes that encapsulate anticancer drugs. These liposomes can target tumor cells more effectively than conventional delivery methods, thus minimizing side effects associated with chemotherapy .

Drug Encapsulation Method Targeted Delivery
DoxorubicinLiposome formationEnhanced targeting of tumors
PaclitaxelMicelle formationImproved solubility

Industrial Applications

In industrial settings, this compound serves as a raw material for synthesizing other chemicals and polymers. Its branched structure contributes to the properties of the resulting materials.

Case Study: Polymer Synthesis

The compound has been used in the synthesis of polyurethanes and other polymers that exhibit improved flexibility and thermal stability. These materials find applications in coatings, adhesives, and sealants .

Material Type Properties Enhanced Applications
PolyurethanesFlexibility, thermal stabilityCoatings
AdhesivesBond strengthConstruction

Mechanism of Action

The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s diamine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Alkyl Chain Length/Type Molecular Weight (g/mol) Key Structural Features
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine 42443-72-1 Estimated: C₁₉H₄₂N₂O Isotridecyloxy (C₁₃, branched) ~328 (estimated) Branched C₁₃ alkoxy group; propane-1,3-diamine backbone
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine 2372-82-9 C₁₈H₄₁N₃ Dodecyl (C₁₂, linear) 299.54 Linear C₁₂ alkyl; additional aminopropyl substituent
N-[3-(Isodecyloxy)propyl]propane-1,3-diamine Not specified Estimated: C₁₆H₃₆N₂O Isodecyloxy (C₁₀, branched) ~276 (estimated) Shorter branched C₁₀ alkoxy group
Oleyl Propylene Diamine Varies ~C₂₁H₄₂N₂ Oleyl (C₁₈, unsaturated) ~322 Unsaturated C₁₈ chain; enhanced lipophilicity
N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine 68189-46-8 C₂₀H₄₄N₂O Tetradecyloxy (C₁₄, linear) ~340 Linear C₁₄ alkoxy group

Physicochemical Properties

Property This compound N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine Oleyl Propylene Diamine
Physical State Likely liquid (analog-based) Colorless liquid Liquid
Solubility Expected low water solubility (branched alkyl chain) Limited data; likely hydrophobic Low water solubility (unsaturated C₁₈ chain)
Stability High stability against acidic gases (longer alkyl chains) Moderate stability (shorter chain) Susceptible to oxidation (unsaturated chain)
Melting/Boiling Point Data unavailable Boiling point: Not specified Not reported

Key Research Findings

Alkyl Chain Length and Stability : Longer alkyl chains (e.g., isotridecyloxy vs. isodecyloxy) improve stability against acidic gases due to reduced amine group exposure .

Toxicity Trends : Linear alkyl chains (e.g., dodecyl) show higher acute toxicity, while unsaturated chains (e.g., oleyl) may reduce bioaccumulation .

Biological Activity

N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, antimicrobial activity, and ecological impact, supported by relevant data tables and research findings.

Chemical Overview

This compound is classified under the category of UVCB (unknown or variable composition, complex reaction products, or biological materials) substances. Its chemical structure includes a long-chain alkoxy group which contributes to its surfactant properties. The compound's molecular formula is C19H42N2O, and it has a molecular weight exceeding 500 g/mol .

Acute and Chronic Toxicity

The toxicity assessment of this compound indicates significant hazards. In animal studies, clinical signs of toxicity were observed at doses as low as 0.5 mg/kg body weight per day. Notable effects included abnormal gait and swelling in hind limbs, leading to severe histopathological findings such as arthritis in joints and granulomas in lymph nodes .

Table 1: Toxicity Findings from Animal Studies

Dose (mg/kg bw/day)Observed EffectsComments
0.5Abnormal gait, hypotoniaClinical signs of morbidity
2Sacrificed in extremisHistopathological findings
>2Deaths observedNo NOAEL established

In Vitro Studies

In vitro assays demonstrated that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, indicating effective bactericidal activity.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Propyl-Propane-ThiosulfinateE. coli50
Propyl-Propane-ThiosulfonateStaphylococcus aureus25

Ecotoxicological Impact

The environmental impact of this compound has been assessed through ecotoxicological endpoints. The compound has been classified under human health hazard band B due to its potential adverse effects on aquatic life and soil organisms .

Table 3: Environmental Hazard Classification

EndpointHazard Classification
Acute toxicity to fishHazardous
Chronic toxicity to aquatic organismsPotentially hazardous

Case Studies

A case study conducted on the application of this compound in industrial settings highlighted its use as a surfactant in pesticide formulations. The study noted that while it enhances the efficacy of active ingredients, careful handling is required due to its toxicological profile.

Key Findings from Case Study

  • Application : Used as a surfactant in pesticide formulations.
  • Benefits : Improved dispersion and effectiveness of active ingredients.
  • Risks : Necessitates stringent safety protocols due to toxicity.

Q & A

Q. What analytical approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodology :
  • Solubility : Perform shake-flask experiments in water/octanol (logP ~3.2 predicted). Compare with HPLC-derived solubility .
  • Melting Point : Differential scanning calorimetry (DSC) clarifies conflicting reports (e.g., 386.1°C vs. 342.6°C) by identifying polymorphic forms .

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